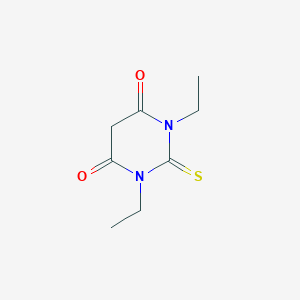

1,3-Diethyl-2-thiobarbituric acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Thiobarbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBTUGJAKBRBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=O)N(C1=S)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022222 | |

| Record name | 1,3-Diethyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5217-47-0 | |

| Record name | 1,3-Diethyl-2-thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethyl-2-thiobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHYL-2-THIOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB40M6A7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Diethyl-2-Thiobarbituric Acid

This technical guide provides a comprehensive overview of the synthesis of 1,3-diethyl-2-thiobarbituric acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document outlines the primary synthetic pathway, provides detailed experimental protocols, and presents key quantitative data in a clear and accessible format.

Core Synthesis Pathway

The most common and well-established method for synthesizing this compound is through a condensation reaction.[1] This reaction involves the cyclization of 1,3-diethylthiourea with diethyl malonate. The process is typically catalyzed by a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.[1] The base facilitates the deprotonation of diethyl malonate, creating a nucleophile that attacks the carbonyl groups of the thiourea, leading to the formation of the six-membered thiobarbiturate ring.

Experimental Workflow Diagram

Caption: Workflow of this compound Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol [1][2] |

| Melting Point | 109-112 °C[1] |

| Appearance | Off-white powder[1] |

| Solubility | Soluble in 1 M NaOH[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 6H, J=7.2 Hz, 2 x CH₃), 3.75 (s, 2H, CH₂), 4.45 (q, 4H, J=7.2 Hz, 2 x N-CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 12.8 (CH₃), 43.5 (N-CH₂), 57.0 (CH₂), 161.0 (C=O), 178.0 (C=S) |

| IR (KBr, cm⁻¹) | ~3100 (C-H), ~2980 (C-H), ~1700 (C=O), ~1120 (C=S)[1] |

| Mass Spectrum (GC-MS) | m/z 200 (M+), 171, 143, 114[2] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established condensation reactions for analogous compounds.

Materials:

-

Diethyl malonate

-

1,3-Diethylthiourea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a carefully weighed amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 1,3-diethylthiourea and diethyl malonate. The molar ratio of the reactants (diethyl malonate: 1,3-diethylthiourea: sodium ethoxide) is typically 1:1:2.

-

Condensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 6-8 hours) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Dissolve the resulting solid residue in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (pH 1-2). A precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Synthesis Pathway Diagram

Caption: Reaction pathway for the synthesis of the target compound.

References

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-2-thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diethyl-2-thiobarbituric acid (DETBA) is a synthetic heterocyclic compound belonging to the thiobarbiturate class. Characterized by a six-membered ring with two nitrogen atoms, a sulfur atom, and two ethyl substituents on the nitrogen atoms, DETBA serves as a versatile building block in organic synthesis and possesses notable biological activities.[1][2] Its unique chemical properties, stemming from the presence of the thioamide group and the active methylene (B1212753) bridge, make it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and chemical characteristics, and its role in various chemical reactions and analytical methods. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in research and development.

Chemical Structure and Identification

This compound is distinguished by the replacement of the oxygen atom at the C2 position of its barbituric acid counterpart with a sulfur atom.[1] This substitution significantly influences the molecule's electronic properties and reactivity.[1] The two ethyl groups are attached to the nitrogen atoms at positions 1 and 3.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione[3] |

| CAS Number | 5217-47-0[3] |

| Molecular Formula | C₈H₁₂N₂O₂S[2][3] |

| Molecular Weight | 200.26 g/mol [3][4][5] |

| SMILES | CCN1C(=O)CC(=O)N(C1=S)CC[3] |

| InChI | 1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3[3][4] |

| InChIKey | SHBTUGJAKBRBBJ-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[2] Its solubility in polar solvents like water and alcohols is facilitated by the presence of polar functional groups.[2]

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 109-112 °C | [4][5][6] |

| Boiling Point (Predicted) | 273.4 ± 23.0 °C | [5] |

| pKa (Predicted) | 5.48 ± 0.20 | [5][7] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL), water, and alcohols. | [2][4][6][7] |

| Appearance | White to off-white powder or crystals. | [2] |

Synthesis

The most common and well-established method for synthesizing this compound is through a condensation reaction.[1]

Condensation of Diethyl Malonate and N,N'-diethylthiourea

This primary synthetic route involves the condensation of diethyl malonate with N,N'-diethylthiourea in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), which acts as a catalyst.[1] Methanol (B129727) is a commonly used solvent for this reaction.[1] The base facilitates the cyclization to form the thiobarbiturate ring structure.[1] While sodium ethoxide may lead to higher yields, sodium methoxide is a more economical choice.[1]

Below is a DOT script representation of the synthesis pathway.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of thiobarbituric acid derivatives.[1] This method often leads to significantly reduced reaction times and improved yields compared to conventional heating.[1] For example, the one-pot synthesis of certain dyes from this compound can be efficiently carried out under microwave irradiation in water.[1]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by its active methylene group and the thioamide functionality.

Knoevenagel Condensation

A fundamental reaction involving this compound is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of the active methylene group to a carbonyl compound, typically an aldehyde, followed by dehydration to form a new carbon-carbon double bond.[1] The reaction is often catalyzed by a weak base.

Michael Addition

This compound can also participate in Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]

Oxidation Reactions

The oxidation of this compound can yield various products depending on the oxidizing agent used.[1] A notable application is its use as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid, which leads to the formation of benzofuro[2,3-d]pyrimidine derivatives.[1]

Furthermore, thiobarbituric acids are widely recognized for their reaction with malondialdehyde (MDA), a product of lipid peroxidation.[1] This reaction, which forms a colored adduct, is the foundation of the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring oxidative stress in biological samples.[1]

Experimental Protocols

Synthesis of this compound (General Protocol)

-

Materials: Diethyl malonate, N,N'-diethylthiourea, sodium methoxide (or sodium ethoxide), absolute methanol, hydrochloric acid.

-

Procedure:

-

Dissolve a stoichiometric amount of sodium methoxide in absolute methanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add equimolar amounts of diethyl malonate and N,N'-diethylthiourea.

-

Reflux the reaction mixture for several hours (typically 4-5 hours).[8]

-

After reflux, distill the methanol under reduced pressure.

-

Cool the residue and acidify with hydrochloric acid to a pH of 1-2.[8]

-

Allow the mixture to stand, often overnight, to allow for the precipitation of the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as water or ethanol.[8]

-

HPLC Analysis of this compound

-

Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifying agent like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2]

-

Column: A standard C18 or a specialized reverse-phase column like Newcrom R1 can be used.[2][9]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be used for purity assessment and for isolating impurities through preparative separation.[2] It is also suitable for pharmacokinetic studies.[2]

Below is a DOT script for a typical HPLC workflow.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Observations/Data |

| ¹H NMR | Spectra available from various sources.[3][10] |

| ¹³C NMR | Spectra available, showing distinct signals for the keto and enol forms.[11][12][13][14] |

| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 200 and 199.[3] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available for analysis.[3] |

| Raman Spectroscopy | Raman spectra are available for this compound.[3] |

Applications in Research and Development

This compound and its derivatives have found applications in various scientific fields.

-

Drug Development: Barbituric and thiobarbituric acid derivatives have been extensively studied for their diverse biological activities, including antiepileptic, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[15][16][17][18]

-

Dental Materials: It has been investigated as a coinitiator in the photopolymerization of dental materials.[4]

-

Analytical Chemistry: It is a key reagent in the TBARS assay for measuring oxidative stress.[1]

-

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.[1]

Below is a DOT script illustrating the logical relationship of DETBA in different application areas.

Safety and Handling

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed. H317: May cause an allergic skin reaction.[3][4][6] |

Conclusion

This compound is a compound with a rich chemical profile, offering a wide range of possibilities for synthetic transformations and applications. Its well-defined physical properties, coupled with its reactivity, make it a valuable tool for researchers in organic chemistry, medicinal chemistry, and materials science. This guide has provided a detailed overview of its core chemical properties, along with practical experimental guidance and visual aids, to support its effective use in a research and development setting. Further investigations into its biological activities and applications are warranted to fully explore the potential of this versatile molecule.

References

- 1. This compound | 5217-47-0 | Benchchem [benchchem.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an alternative coinitiator for acidic photopolymerizable dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. mmpc.org [mmpc.org]

- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 8. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rltsc.edu.in [rltsc.edu.in]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. This compound(5217-47-0) IR Spectrum [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. This compound 99 5217-47-0 [sigmaaldrich.com]

An In-Depth Technical Guide to 1,3-Diethyl-2-Thiobarbituric Acid (CAS Number: 5217-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diethyl-2-thiobarbituric acid (DETBA), a synthetic derivative of barbituric acid, is a versatile heterocyclic compound with significant applications in analytical chemistry and potential in pharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and in-depth methodologies for its primary application in the quantification of lipid peroxidation. While direct evidence of its modulation of specific signaling pathways is limited, this document explores the broader context of thiobarbiturate derivatives' biological activities and outlines experimental approaches to elucidate DETBA's mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research setting.

Chemical and Physical Properties

This compound is a crystalline solid soluble in polar solvents such as water and alcohols.[1] Its structure features a six-membered heterocyclic ring with two nitrogen atoms substituted with ethyl groups and a thioketone functional group, which imparts unique chemical properties.[1] The thiobarbituric acid ring acts as a strong electron-withdrawing moiety, making it a valuable component in the synthesis of "push-pull" chromophores with nonlinear optical (NLO) properties.[2]

| Property | Value | Reference(s) |

| CAS Number | 5217-47-0 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [4] |

| Molecular Weight | 200.26 g/mol | [4] |

| Appearance | Off-white powder or crystals | [2] |

| Melting Point | 109-112 °C | [4] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL), polar solvents like water and alcohols. | [1][5] |

| InChI Key | SHBTUGJAKBRBBJ-UHFFFAOYSA-N | [3] |

| SMILES | CCN1C(=O)CC(=O)N(C1=S)CC | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through a condensation reaction between N,N'-diethylthiourea and diethyl malonate. This reaction is typically catalyzed by a strong base like sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent.[2][3]

Experimental Protocol: Condensation Reaction

This protocol describes a general method for the synthesis of thiobarbituric acid derivatives, which can be adapted for this compound.

Materials:

-

N,N'-Diethylthiourea

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.5 mole). Subsequently, add a solution of N,N'-diethylthiourea (0.5 mole) dissolved in hot absolute ethanol (250 mL).

-

Reflux: Heat the reaction mixture to reflux at approximately 110°C for 7 hours. A solid precipitate should form.

-

Work-up: After cooling, add hot water (500 mL) to dissolve the solid. Acidify the solution to pH 1-2 with hydrochloric acid.

-

Crystallization and Purification: Cool the acidic solution in an ice bath overnight to allow for the crystallization of the product. Collect the crystals by filtration, wash with cold water, and dry. Recrystallization from ethanol or water can be performed for further purification.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl groups, along with a singlet for the methylene protons of the pyrimidine (B1678525) ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the thiocarbonyl carbon, the methylene carbon of the ring, and the two carbons of the ethyl groups.[7]

Mass Spectrometry (MS)

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of barbituric acid derivatives and can involve the loss of the ethyl groups and cleavage of the heterocyclic ring.

| m/z | Interpretation |

| 200 | Molecular Ion [M]⁺ |

| 172 | [M - C₂H₄]⁺ |

| 171 | [M - C₂H₅]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-2900 | C-H stretching (alkyl) |

| ~1700-1650 | C=O stretching (amide) |

| ~1200-1050 | C=S stretching |

| ~1400-1300 | C-N stretching |

Applications in Research

The primary application of this compound is in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method to measure lipid peroxidation and oxidative stress.[2]

TBARS Assay for Malondialdehyde (MDA) Quantification

The TBARS assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (or its derivatives like DETBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically or fluorometrically.[2]

Materials:

-

Cell lysate sample

-

This compound (DETBA) solution (e.g., 0.67% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)

-

RIPA buffer or other suitable lysis buffer

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells and lyse them in an appropriate buffer (e.g., RIPA buffer with protease inhibitors) on ice.

-

Sonicate the lysate to ensure complete cell disruption.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Precipitation:

-

To 100 µL of cell lysate supernatant, add 200 µL of ice-cold 10% TCA.

-

Incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the clear supernatant.

-

-

Reaction with DETBA:

-

To 200 µL of the supernatant, add an equal volume of 0.67% DETBA solution.

-

Prepare a standard curve using known concentrations of MDA standard.

-

Incubate all samples and standards in a boiling water bath or heat block at 95-100°C for 10-60 minutes.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Transfer 150 µL of each sample and standard to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Quantification:

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed by reverse-phase HPLC.[10] A common method involves a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid.[10] This technique is suitable for purity assessment, pharmacokinetic studies, and the specific quantification of the MDA-DETBA adduct formed in the TBARS assay.[10][11]

Biological Activity and Signaling Pathways

While this compound itself is primarily used as an analytical reagent, the broader class of thiobarbituric acid derivatives has been investigated for various biological activities, including anticancer and anticonvulsant effects.[1][9]

Anticancer Potential of Thiobarbituric Acid Derivatives

Several studies have reported the cytotoxic effects of various thiobarbituric acid derivatives against different cancer cell lines.[9] For instance, certain derivatives have shown IC₅₀ values in the micromolar range against prostate (DU145), oral (DWD), and breast (MCF7) cancer cell lines.[12] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis.[12]

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Some thiobarbituric acid derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential therapeutic application.[12] The induction of apoptosis can occur through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

To investigate whether this compound or its novel derivatives modulate apoptotic pathways, the following experimental workflow can be employed:

Currently, there is no direct evidence in the reviewed literature specifically linking this compound to the modulation of specific signaling pathways such as NF-κB or MAP kinase pathways. Further research is required to elucidate its precise molecular targets and mechanisms of action.

Toxicology and Safety

This compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[4][13] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area.[13]

| Hazard Statement | GHS Classification |

| H301: Toxic if swallowed | Acute toxicity, Oral (Category 3) |

| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |

Conclusion

This compound is a valuable chemical reagent with a well-established role in the assessment of oxidative stress through the TBARS assay. Its synthesis is straightforward, and various analytical methods are available for its characterization and quantification. While the biological activities of the broader thiobarbituric acid class of compounds are of interest to drug discovery, further research is needed to specifically delineate the pharmacological and toxicological profile of this compound and its potential effects on cellular signaling pathways. This guide provides a foundational resource for researchers and scientists working with this compound, offering detailed protocols and a summary of the current state of knowledge.

References

- 1. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5217-47-0 | Benchchem [benchchem.com]

- 4. This compound | C8H12N2O2S | CID 78890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 5217-47-0 [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. This compound(5217-47-0) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. aaqr.org [aaqr.org]

- 11. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Diethyl-2-thiobarbituric Acid

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 1,3-Diethyl-2-thiobarbituric acid (DETBA). The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Core Properties of this compound

This compound is a derivative of thiobarbituric acid, characterized by the presence of two ethyl groups on the nitrogen atoms of the pyrimidine (B1678525) ring. This substitution influences its physicochemical properties, including solubility and stability. It is a crystalline solid and is known to be soluble in polar solvents.[1]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information for the parent compound, 2-thiobarbituric acid, and some specific data points for DETBA, a general solubility profile can be inferred.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Solvent System | Compound | Temperature (°C) | Solubility |

| 1 M Sodium Hydroxide | This compound | Not Specified | 50 mg/mL[2][3] |

| Ethanol | 2-Thiobarbituric acid | Not Specified | ~0.2 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | 2-Thiobarbituric acid | Not Specified | ~12 mg/mL[4] |

| Dimethylformamide (DMF) | 2-Thiobarbituric acid | Not Specified | ~12 mg/mL[4] |

| Phosphate Buffered Saline (PBS), pH 7.2 | 2-Thiobarbituric acid | Not Specified | ~0.5 mg/mL[4] |

| 95% Ethanol / 5% Water | 2-Thiobarbituric acid | Not Specified | Sufficient for UV-Vis assay[5] |

Note: Data for 2-Thiobarbituric acid is provided as an estimate for the solubility behavior of thiobarbituric acid derivatives. Actual solubility of this compound should be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

1. Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, buffers of various pH)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

2. Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Diagram of the Solubility Determination Workflow:

Stability Profile

To comprehensively assess the stability of DETBA, a forced degradation study according to the International Council for Harmonisation (ICH) guidelines is recommended.

Experimental Protocol for Stability and Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Stability-Indicating Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating DETBA from its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

2. Forced Degradation Conditions: Expose solutions of this compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance at 60 °C for 7 days.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using the developed stability-indicating HPLC method.

-

Evaluate the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the retention times of the degradation products.

-

Assess the peak purity of the parent peak to ensure no co-eluting degradation products.

Diagram of the Stability Study Workflow:

Summary and Recommendations

The provided information serves as a foundational guide to the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, it is highly recommended that researchers and drug development professionals perform experimental studies to determine these critical parameters for their specific formulations and applications. The protocols outlined in this guide provide a systematic approach to generating this essential data in accordance with established scientific and regulatory standards. Proper characterization of solubility and stability will ensure the quality, efficacy, and safety of any product containing this compound.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to 1,3-Diethyl-2-thiobarbituric Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,3-Diethyl-2-thiobarbituric acid (DETBA), a synthetic derivative of barbituric acid. DETBA is a versatile compound with applications in analytical chemistry, materials science, and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, experimental protocols, and key reaction pathways.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its core structure is a six-membered ring containing two nitrogen atoms and a sulfur atom, with ethyl groups attached to the nitrogen atoms.[1] The presence of the thio- group, where a sulfur atom replaces an oxygen atom at the C2 position, significantly influences the molecule's electronic properties and reactivity.[1]

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier Type | Identifier | Source |

| Systematic Name | 1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | PubChem[2] |

| Common Synonyms | N,N'-Diethyl-2-thiobarbituric acid | SIELC Technologies[3] |

| 1,3-Diethylthiobarbituric acid | SIELC Technologies[3] | |

| 1,3-DETB | PubChem[2] | |

| Barbituric acid, 1,3-diethyl-2-thio- | PubChem[2] | |

| 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | PubChem[2] | |

| 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | SIELC Technologies[3] | |

| CAS Number | 5217-47-0 | PubChem[2] |

| PubChem CID | 78890 | PubChem[2] |

| EC Number | 226-010-7 | PubChem[2] |

| UNII | BXB40M6A7W | PubChem[2] |

| InChI | InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | PubChem[2] |

| InChIKey | SHBTUGJAKBRBBJ-UHFFFAOYSA-N | SIELC Technologies[3] |

| SMILES | CCN1C(=O)CC(=O)N(C1=S)CC | PubChem[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C8H12N2O2S | SIELC Technologies[3] |

| Molecular Weight | 200.26 g/mol | PubChem[2] |

| Appearance | Off-white powder | Benchchem[1] |

| Melting Point | 109-112 °C | ChemicalBook[4] |

| Solubility | Soluble in 1 M NaOH | Benchchem[1] |

| pKa | 5.48 ± 0.20 (Predicted) | ChemicalBook[5] |

| LogP | 0.380 | SIELC Technologies[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the condensation of a substituted diethyl malonate with N,N'-diethylthiourea.[1][6]

Materials:

-

N,N'-Diethylthiourea

-

Diethyl malonate

-

Sodium ethoxide (freshly prepared)

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the stirred sodium ethoxide solution, add diethyl malonate followed by N,N'-diethylthiourea.

-

Reflux the resulting mixture for several hours (e.g., 72 hours).[6]

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed by reverse-phase HPLC.[3][7]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or equivalent C18 reverse-phase column

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS-compatible methods)

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid (or formic acid). The exact ratio should be optimized for the specific column and system.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., the mobile phase).

-

Inject the sample solution onto the HPLC system.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

Quantify the amount of this compound by comparing the peak area with that of the standard.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay is widely used to measure lipid peroxidation by quantifying malondialdehyde (MDA).[8][9][10] this compound can be used as a reagent in a modified version of this assay. The general principle involves the reaction of MDA with thiobarbituric acid (or its derivatives) under acidic conditions and heat to form a colored adduct.

Materials:

-

Sample (e.g., biological tissue homogenate, plasma)

-

This compound (DETBA) solution (e.g., 0.67% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Butylated hydroxytoluene (BHT) solution (e.g., 2% in ethanol) to prevent further oxidation

-

MDA standard (e.g., 1,1,3,3-tetraethoxypropane)

-

Sodium acetate (B1210297) buffer (e.g., 3.5 M, pH 4)

Procedure:

-

To a microcentrifuge tube, add the sample or MDA standard.

-

Add BHT solution to prevent auto-oxidation during the assay.

-

Add TCA solution to precipitate proteins.

-

Incubate on ice for approximately 15 minutes.

-

Centrifuge to pellet the precipitated proteins (e.g., 2,200 x g for 15 minutes at 4°C).

-

Transfer the supernatant to a new tube.

-

Add the DETBA solution and sodium acetate buffer to the supernatant.

-

Incubate the mixture in a boiling water bath (95-100°C) for a defined period (e.g., 10-60 minutes).

-

Cool the tubes on ice to stop the reaction.

-

Measure the absorbance of the resulting pink-colored adduct at approximately 532 nm using a spectrophotometer or microplate reader.

-

Calculate the concentration of MDA in the sample by comparing its absorbance to the standard curve generated from the MDA standards.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key chemical reactions and experimental procedures involving this compound using the Graphviz DOT language.

Synthesis of this compound

Caption: Synthesis of this compound.

Knoevenagel Condensation Reaction

This compound can participate in Knoevenagel condensation reactions with aldehydes.[1][11]

Caption: Knoevenagel Condensation with DETBA.

TBARS Assay Workflow

The following diagram illustrates the general workflow for the TBARS assay.

Caption: TBARS Assay Experimental Workflow.

Applications

This compound has several notable applications in various scientific fields:

-

Coinitiator in Photopolymerization: It has been investigated as a coinitiator for the photopolymerization of dental materials, particularly in acidic conditions where traditional coinitiators may be less stable.[12]

-

Reagent in Electrochemical Oxidation: DETBA is used as a reagent in the electrochemical oxidation of certain compounds, such as 3,4-dihydroxybenzoic acid, leading to the formation of benzofuro[2,3-d]pyrimidine derivatives.[4]

-

Determination of Nicotine (B1678760) Metabolites: It has been employed in assays for the determination of nicotine metabolites in human urine by HPLC.[13]

-

Measurement of Oxidative Stress: As a key reagent in the TBARS assay, it is used to quantify malondialdehyde, a marker of lipid peroxidation and oxidative stress in biological samples.[8][9]

-

Synthesis of Chromophores: The electron-withdrawing nature of the thiobarbituric acid ring makes it a valuable component in the synthesis of "push-pull" chromophores with potential applications in nonlinear optics.[1]

This technical guide provides a foundational understanding of this compound. For more specific applications and advanced protocols, researchers are encouraged to consult the primary literature cited herein.

References

- 1. This compound | 5217-47-0 | Benchchem [benchchem.com]

- 2. This compound | C8H12N2O2S | CID 78890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | 5217-47-0 [chemicalbook.com]

- 5. This compound CAS#: 5217-47-0 [m.chemicalbook.com]

- 6. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 9. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reactions of this compound with aldehydes: formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes [ ] † and crystallographic evidence for ground state polarisation in 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. This compound as an alternative coinitiator for acidic photopolymerizable dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound 99 5217-47-0 [sigmaaldrich.com]

Spectroscopic Profile of 1,3-Diethyl-2-thiobarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diethyl-2-thiobarbituric acid (CAS No. 5217-47-0), a heterocyclic compound of interest in various research and development applications. The following sections detail its characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Quartet | 4H | N-CH₂ -CH₃ |

| ~3.6 | Singlet | 2H | C(O)-CH₂ -C(O) |

| ~1.2 | Triplet | 6H | N-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~178 | C =S (Thione) |

| ~160 | C =O (Amide Carbonyl) |

| ~43 | N-C H₂-CH₃ |

| ~41 | C(O)-C H₂-C(O) |

| ~12 | N-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2900 | Medium | C-H stretch (alkyl) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1500 | Strong | C-N stretch |

| ~1200 | Medium | C=S stretch |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 171 | Medium | [M - C₂H₅]⁺ |

| 143 | Medium | [M - C₂H₅NCO]⁺ |

| 115 | High | [M - C₂H₅NCO - CO]⁺ |

| 69 | Medium | [C₄H₅N]⁺ |

| 44 | High | [C₂H₄N]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a longer acquisition time and/or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The column temperature is programmed to ramp up over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

An important note on nomenclature: The acronym DETBA is not consistently used in scientific literature and can be ambiguous. This guide focuses on Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate , a compound for which substantial technical data is available. Another potential, though less documented, compound that could be referred to as DETBA is 3,5-Di-tert-butyl-4-hydroxybenzylamine. Researchers should verify the specific chemical identity when encountering this acronym.

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, tailored for researchers, scientists, and drug development professionals. The information presented is collated from various scientific sources and is intended to be a valuable resource for laboratory work and theoretical investigation.

Chemical Identity and Physical Properties

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is a sterically hindered phenolic compound recognized for its antioxidant properties.[1] Its primary applications include acting as a stabilizer in polymers, lubricants, and hydraulic fluids.[1] The bulky tert-butyl groups flanking the hydroxyl group are a key structural feature contributing to its function.[1]

Table 1: Physical and Chemical Properties of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₃O₄P | [1][2][3] |

| Molecular Weight | 356.44 g/mol | [1][2][3] |

| CAS Number | 976-56-7 | [1][2] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | Approximately 122°C (120.0 to 124.0 °C) | [1][4] |

| Boiling Point | 417°C | [5] |

| Purity | >98.0% (HPLC) | [3][4] |

Chemical Properties and Antioxidant Mechanism

The primary chemical characteristic of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is its antioxidant activity.[1] This property is attributed to the sterically hindered phenolic group.[1]

The antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[1] This process is facilitated by the bulky tert-butyl groups which provide steric hindrance, enhancing the stability of the resulting phenoxyl radical and preventing it from initiating further unwanted reactions.[1][6] This radical scavenging activity is crucial in preventing oxidative damage to materials.[1]

Hindered phenolic antioxidants, like Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, are primary antioxidants that function by scavenging peroxy radical intermediates in the oxidation process.[7] They are effective over a wide range of temperatures and are often used in combination with secondary antioxidants like phosphites or thioesters for synergistic effects.[7][8]

Antioxidant Mechanism Visualization

The following diagram illustrates the general mechanism of action for a hindered phenolic antioxidant.

Caption: Antioxidant mechanism of a hindered phenol.

Experimental Protocols

Detailed protocols for the synthesis of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate have been published, providing insight into its formation and purification.

Synthesis of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Method 1: From 2,6-di-tert-butylphenol (B90309)

This method involves the reaction of 2,6-di-tert-butylphenol with paraformaldehyde and dimethylamine (B145610), followed by reaction with triethyl phosphite (B83602).[9]

-

Materials:

-

2,6-di-tert-butylphenol (100 mmol)

-

Paraformaldehyde (174 mmol)

-

33% ethanolic dimethylamine (45 mmol)

-

N,N-dimethylformamide (26 ml)

-

Triethyl phosphite (200 mmol)

-

Methylcyclohexane

-

Water

-

-

Procedure:

-

In a sulfonation flask equipped with a reflux condenser and mechanical stirrer, combine 20.63 g (100 mmol) of 2,6-di-tert-butylphenol, 5.22 g (174 mmol) of paraformaldehyde, 6.1 g (45 mmol) of 33% ethanolic dimethylamine, and 26 ml of N,N-dimethylformamide.[9]

-

Heat the mixture at 50°C under a nitrogen atmosphere for 1 hour.[9]

-

Add 33.23 g (200 mmol) of triethyl phosphite to the mixture.[9]

-

Heat the reaction mixture to reflux at a temperature of 105°C. The conversion to the final product is approximately 82% as monitored by HPLC.[9]

-

For work-up, perform an extraction with water and methylcyclohexane.[9]

-

Recrystallize the product from methylcyclohexane.[9]

-

-

Yield: Approximately 23.0 g (65%), with a melting point of 120°C and a purity of 98% (HPLC).[9]

Method 2: From Diethyl Malonate

This alternative synthesis involves the reaction of diethyl malonate with 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol.

-

Materials:

-

Diethyl malonate (0.025 mol)

-

2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol (0.05 mol)

-

Toluene (B28343) (80 ml + 60 ml)

-

Lithium amide (0.2 g)

-

Water (40 ml)

-

Anhydrous MgSO₄

-

-

Procedure:

-

In a suitable reaction vessel, create a mixture of 4.0 g (0.025 mol) of diethyl malonate and 13.2 g (0.05 mol) of 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol in 80 ml of toluene.

-

Heat the mixture to 373 K under a nitrogen atmosphere.

-

Add 0.2 g of lithium amide and continue stirring the mixture for an additional 6 hours.

-

Dilute the reaction mixture with 60 ml of toluene and wash with 40 ml of water.

-

Separate the organic layer and dry it with anhydrous MgSO₄.

-

Filter the solution and concentrate it. Allow the solvent to evaporate in the air to yield the final product as a white powder.

-

-

Yield: Approximately 13.1 g (87.9%).

Safety Information

Based on available Safety Data Sheets (SDS), Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is not classified as a hazardous substance according to GHS criteria in many reports.[2] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling. It should be used in a well-ventilated area. For detailed safety information, it is crucial to consult the substance's specific Safety Data Sheet provided by the supplier.

References

- 1. Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate | 976-56-7 | Benchchem [benchchem.com]

- 2. Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | C19H33O4P | CID 70421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate [cymitquimica.com]

- 4. Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate | 976-56-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. accustandard.com [accustandard.com]

- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 7. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 8. partinchem.com [partinchem.com]

- 9. prepchem.com [prepchem.com]

Potential Biological Activities of 1,3-Diethyl-2-thiobarbituric Acid: A Technical Guide

Disclaimer: This technical guide summarizes the potential biological activities of 1,3-Diethyl-2-thiobarbituric acid based on the known activities of the broader class of thiobarbituric acid derivatives. Direct quantitative experimental data for this compound is limited in the currently available scientific literature. The information provided herein is intended for research, scientific, and drug development professionals and should be interpreted as an overview of potential activities based on structural similarity.

Introduction

This compound is a synthetic compound belonging to the barbiturate (B1230296) class of molecules.[1] It is characterized by a thiobarbituric acid core structure with ethyl groups attached to both nitrogen atoms at positions 1 and 3.[2] Thiobarbituric acid and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] These compounds are structurally related to barbiturates, which are well-known for their effects on the central nervous system (CNS).[5] The replacement of an oxygen atom with a sulfur atom at the 2-position of the pyrimidine (B1678525) ring, a defining feature of thiobarbiturates, can significantly influence the compound's pharmacological properties.[2]

This guide provides an in-depth overview of the potential biological activities of this compound, drawing parallels from studies on structurally similar thiobarbituric acid derivatives. It covers potential anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities, including detailed experimental protocols and relevant signaling pathways.

Anticonvulsant Activity

Thiobarbituric acid derivatives have been extensively investigated for their anticonvulsant properties.[3] While specific data for this compound is not available, the general class of barbiturates and thiobarbiturates are known to exhibit anticonvulsant effects.[1][5]

Mechanism of Action

The primary mechanism of action for the anticonvulsant effects of barbiturates is believed to be their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the CNS.[5] GABA is the primary inhibitory neurotransmitter in the brain. Barbiturates enhance GABAergic inhibition by binding to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[5]

Experimental Protocols for Anticonvulsant Activity Screening

The anticonvulsant activity of a compound is typically evaluated using in vivo models of seizures.

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

-

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Animals: Mice or rats are commonly used.

-

Procedure:

-

Administer the test compound (e.g., this compound) to the animals at various doses via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined time (to allow for drug absorption), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[6]

The scPTZ test is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

-

Objective: To assess the ability of a compound to raise the threshold for seizures.

-

Animals: Typically mice.

-

Procedure:

-

Administer the test compound to the animals.

-

After a set time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously that induces clonic seizures in control animals.

-

Observe the animals for the onset and severity of seizures for a defined period (e.g., 30 minutes).

-

Protection is defined as the absence of clonic seizures.

-

-

Data Analysis: The ED50 is determined as the dose that prevents clonic seizures in 50% of the animals.

Anti-inflammatory Activity

Some derivatives of thiobarbituric acid have been reported to possess anti-inflammatory properties.[7] This suggests that this compound may also exhibit similar activity.

Potential Mechanisms of Action

The anti-inflammatory effects of certain compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.

Experimental Protocols for Anti-inflammatory Activity Screening

In vitro assays are commonly used for the initial screening of anti-inflammatory compounds.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

-

Objective: To evaluate the in vitro anti-inflammatory activity of a compound by measuring the inhibition of albumin denaturation.

-

Materials: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS), test compound, and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium).

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in PBS.

-

A control group is prepared without the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at a specific temperature (e.g., 51°C or 70°C) for a set duration.

-

After cooling, measure the turbidity of the solutions spectrophotometrically.

-

-

Data Analysis: The percentage inhibition of protein denaturation is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiobarbituric acid derivatives against various cancer cell lines.[4][8]

Potential Mechanisms of Action

The anticancer activity of these compounds may involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and targeting specific signaling pathways involved in cancer progression. For instance, some derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[4]

Experimental Protocols for Anticancer Activity Screening

The cytotoxic effect of a compound on cancer cells is a primary indicator of its potential as an anticancer agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Materials: Cancer cell lines, cell culture medium, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or CC50 (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Antimicrobial Activity

Thiobarbituric acid derivatives have also been explored for their antimicrobial activity against a range of bacteria and fungi.[9][10]

Potential Mechanisms of Action

The exact mechanisms of antimicrobial action for thiobarbituric acid derivatives are not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocols for Antimicrobial Activity Screening

Standard methods for evaluating antimicrobial activity include the determination of the minimum inhibitory concentration (MIC).

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Objective: To determine the MIC of a compound against specific microorganisms.

-

Materials: Microbial strains, appropriate broth medium, 96-well microtiter plates, and the test compound.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth without microorganism) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity, which indicates microbial growth.

-

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Summary of Potential Biological Activities and Relevant Quantitative Data from Structurally Similar Compounds

While specific quantitative data for this compound is lacking, the following table summarizes the types of biological activities observed for various thiobarbituric acid derivatives to provide a comparative context.

| Biological Activity | Compound Class | Observed Effect | Quantitative Data Type |

| Anticonvulsant | Thiobarbituric Acid Derivatives | Protection against MES and scPTZ induced seizures | ED50 |

| Anti-inflammatory | Thiobarbituric Acid Derivatives | Inhibition of protein denaturation, reduction of pro-inflammatory markers | IC50 |

| Anticancer | Thiobarbituric Acid Derivatives | Cytotoxicity against various cancer cell lines, induction of apoptosis | IC50 / CC50 |

| Antimicrobial | Thiobarbituric Acid Derivatives | Inhibition of bacterial and fungal growth | MIC |

Conclusion

This compound, as a member of the thiobarbiturate class, holds potential for a range of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects. The primary mechanism for its potential CNS effects is likely through the modulation of the GABA-A receptor. While this guide provides a comprehensive overview of the potential activities and the experimental protocols to assess them, it is crucial to emphasize the need for direct experimental evaluation of this compound to confirm and quantify these potential biological effects. The information presented here, based on structurally related compounds, serves as a foundation for future research and drug development efforts centered on this molecule.

References

- 1. Convulsant, anticonvulsant and anaesthetic barbiturates. In vivo activities of oxo- and thiobarbiturates related to pentobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 5217-47-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H12N2O2S | CID 78890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Thiobarbituric Acid Reactive Substances (TBARS) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established and widely used method for measuring lipid peroxidation, a key indicator of oxidative stress in biological systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and diabetes. This assay quantifies malondialdehyde (MDA), a naturally occurring byproduct of lipid peroxidation, along with other reactive aldehydes.